molecular formula C8H12N4 B1266130 2-(Pyrrolidin-1-yl)pyrimidin-4-amine CAS No. 33851-99-9

2-(Pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No. B1266130
CAS RN: 33851-99-9
M. Wt: 164.21 g/mol
InChI Key: SUJUREVSGVCELS-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-1-yl)pyrimidin-4-amine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyrimidine ring, a six-membered ring with two nitrogen atoms . This compound is part of the 2-aminopyrimidine derivatives .


Synthesis Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-1-yl)pyrimidin-4-amine” is characterized by a pyrrolidine ring attached to a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving “2-(Pyrrolidin-1-yl)pyrimidin-4-amine” include reactions with (hetero)aromatic C-nucleophiles . These reactions lead to the formation of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines .

Scientific Research Applications

Synthesis of Pyrrolidine Derivatives

2-(Pyrrolidin-1-yl)pyrimidin-4-amine: serves as a key intermediate in the synthesis of pyrrolidine derivatives, which are significant due to their pharmacological activities. A method has been developed for synthesizing these derivatives by reacting with (hetero)aromatic C-nucleophiles . This process is crucial for creating compounds with potential therapeutic applications.

Pharmacological Activity

Derivatives of 2-(Pyrrolidin-1-yl)pyrimidine often exhibit significant pharmacological activity. They have been identified as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. These compounds are also known to inhibit enzymes like phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Antioxidative Properties

The antioxidative properties of pyrrolidine derivatives have been well-documented. These compounds can play a role in protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cancer .

Antibacterial Applications

Pyrrolidine derivatives, including those synthesized from 2-(Pyrrolidin-1-yl)pyrimidin-4-amine , have shown antibacterial properties. This makes them valuable in the development of new antibiotics and antiseptic agents .

Cell Cycle Modulation

Research has characterized the effects of pyrrolidine derivatives on the cell cycle. This is particularly relevant in cancer research, where the ability to modulate the cell cycle can lead to the development of novel cancer therapies .

Drug Design and Discovery

The pyrrolidine ring, a component of 2-(Pyrrolidin-1-yl)pyrimidin-4-amine , is widely used in medicinal chemistry. Its versatility allows for the efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, which is crucial in drug design .

Influence on Biological Activity

The steric factors of the pyrrolidine ring influence biological activity. The spatial orientation of substituents can lead to different biological profiles of drug candidates, which is essential for the development of targeted therapies .

Antioxidant Activity in Chemical Synthesis

Beyond pharmacological applications, the antioxidant activity of pyrrolidine derivatives is also leveraged in chemical synthesis. This property is utilized in the stabilization of reactive intermediates and the prevention of unwanted oxidation reactions during the synthesis of chemical compounds .

Mechanism of Action

Target of Action

2-(Pyrrolidin-1-yl)pyrimidin-4-amine is a bioactive compound that has been found to interact with several targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . Additionally, it has been found to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The compound interacts with its targets by binding to their active sites, which leads to changes in their function. For instance, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For example, by inhibiting phosphodiesterase type 5, it can influence the cyclic guanosine monophosphate (cGMP) pathway, which plays a crucial role in various physiological processes . By modulating the insulin-like growth factor 1 receptor, it can impact the insulin signaling pathway, which is essential for glucose metabolism .

Result of Action

The molecular and cellular effects of 2-(Pyrrolidin-1-yl)pyrimidin-4-amine’s action are diverse, given its multiple targets. For instance, by acting as an antagonist of the vanilloid receptor 1, it can modulate pain perception . Its antioxidative and antibacterial properties have also been described. Furthermore, it has been found to influence the cell cycle .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-pyrrolidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJUREVSGVCELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187491
Record name 2-(Pyrrolidinyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)pyrimidin-4-amine

CAS RN

33851-99-9
Record name 2-(1-Pyrrolidinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33851-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyrrolidinyl)pyrimidin-4-amine
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Record name 2-(Pyrrolidinyl)pyrimidin-4-amine
Source EPA DSSTox
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Record name 2-(pyrrolidinyl)pyrimidin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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